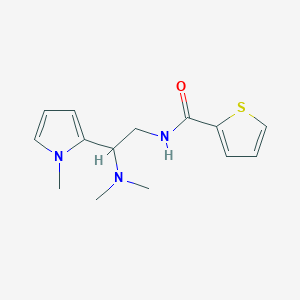

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide

Beschreibung

This compound is a thiophene-2-carboxamide derivative featuring a substituted ethylamine group at the amide nitrogen. The substituent includes a dimethylamino group and a 1-methylpyrrole moiety, which confer unique electronic and steric properties.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-16(2)12(11-6-4-8-17(11)3)10-15-14(18)13-7-5-9-19-13/h4-9,12H,10H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGLABWJWLVJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which potentially confer various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dimethylamino Group : Enhances lipophilicity and may influence receptor interactions.

- Pyrrole Ring : Known for its biological significance and potential interactions with various proteins.

- Thiophene and Carboxamide Functionalities : These groups may contribute to the compound's pharmacological properties.

The molecular formula is , with a molecular weight of approximately 270.37 g/mol.

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Dimethylamino Group : This is usually done via nucleophilic substitution reactions.

- Carboxamide Formation : This step often involves coupling reactions with carboxylic acids or their derivatives.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have demonstrated their effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 12.5 | |

| Compound B | HeLa | 15.0 | |

| N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide | A549 | TBD | Current Study |

The proposed mechanism of action for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Pathways : It may interact with signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Study 1: Anticancer Efficacy

In a recent study, N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide was tested against A549 cells. The compound exhibited a dose-dependent reduction in cell viability, indicating potent anticancer activity. Further investigations are required to elucidate its specific molecular targets.

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial potential of related thiophene derivatives against multidrug-resistant bacterial strains. The results indicated promising activity, suggesting that modifications to the thiophene structure could enhance efficacy against resistant pathogens.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Thiophene- and Quinoline-Based Carboxamides

Electronic and Steric Effects

- Thiophene vs.

- Substituent Influence: The dimethylamino group in the target compound increases basicity (pKa ~8–9), enabling protonation in physiological pH, whereas nitro groups in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide contribute to electron-withdrawing effects and genotoxicity .

Crystallographic and Solubility Behavior

- Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions , whereas the target compound’s dimethylamino and pyrrole groups may introduce stronger hydrogen bonds or π-π stacking, altering solubility and crystallinity.

- Solubility: Quinoline derivatives with hydrochlorides (e.g., SzR-105) exhibit enhanced aqueous solubility compared to neutral thiophene analogs, highlighting formulation trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.